Sucrononic acid
Description
Sucrononic acid is a highly potent synthetic sweetener, first identified in the context of structure-activity relationship (SAR) studies on sweet-tasting compounds. With a molecular weight of 5.301 , it is structurally distinct from naturally occurring sweeteners like sucrose and artificial ones like saccharin. Notably, this compound exhibits a sweetness potency approximately 200,000 times greater than sucrose , making it one of the most intense sweeteners known. Its molecular structure is hypothesized to involve eight binding sites interacting with taste receptors, a significant deviation from the conventional AH-B-X triad (acid, base, and hydrophobic groups) observed in most sweeteners . This complexity may explain its exceptional sweetness and stability under varying pH conditions.
Properties
CAS No. |
116869-55-7 |
|---|---|
Molecular Formula |
C19H26N4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[[(4-cyanoanilino)-(cyclononylamino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C19H26N4O2/c20-13-15-9-11-17(12-10-15)23-19(21-14-18(24)25)22-16-7-5-3-1-2-4-6-8-16/h9-12,16H,1-8,14H2,(H,24,25)(H2,21,22,23) |
InChI Key |
LBDVSPIQWSQRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCC1)NC(=NCC(=O)O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Sucrononic acid is synthesized through a series of chemical reactions involving guanidine derivatives. The synthetic route typically involves the reaction of guanidine with acetic acid under controlled conditions . The exact reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Sucrononic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
Sucrononic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties of guanidine derivatives and their reactions.
Biology: Research on this compound helps understand the interaction of sweeteners with biological receptors.
Medicine: Although not approved for food use, this compound’s high sweetness potency makes it a subject of interest for developing new sweeteners with potential medical applications.
Mechanism of Action
The mechanism by which sucrononic acid exerts its sweetening effect involves its interaction with sweet taste receptors on the tongue. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with multiple binding sites on the sweet taste receptor .
Comparison with Similar Compounds
Super Aspartame
- Molecular Weight : 3.903 .
- Sweetness Potency: ~10,000 times sweeter than sucrose, significantly lower than Sucrononic acid.
- Structural Features: Derived from aspartame, it retains the dipeptide backbone (aspartic acid-phenylalanine) but incorporates additional functional groups to enhance stability. Unlike this compound, it relies on the AH-B-X triad for receptor binding .
Cyanoarylurea Aspartame
- Molecular Weight : 3.892 .
- Sweetness Potency : ~8,000 times sweeter than sucrose.
- Structural Features: Features a cyanoarylurea moiety attached to the aspartame core. This modification improves metabolic stability but introduces slight bitterness at high concentrations, a drawback absent in this compound .
Functional Analogs
Saccharin
- Sweetness Potency : ~300 times sweeter than sucrose.
- Structural Features: A benzoic sulfimide compound with a single AH-B system. Its simplicity results in a metallic aftertaste, contrasting with this compound’s clean sweetness profile .
- Regulatory Status : Approved globally but subject to ongoing safety debates.
Thaumatin
- Molecular Weight: ~22,000 (a protein, vastly larger than this compound).
- Sweetness Potency : ~2,000 times sweeter than sucrose.
- Structural Features: A natural protein sweetener with multiple binding sites, but its large size limits applications to acidic beverages and pharmaceuticals. This compound’s small molecular size (5.301) allows broader formulation flexibility .
Data Table: Key Comparative Metrics
Research Findings and Implications
Receptor Interaction Complexity: this compound’s eight binding sites suggest a multi-dentate interaction with taste receptors, enabling unparalleled sweetness without off-tastes common in simpler analogs like saccharin or Cyanoarylurea aspartame .
Stability Advantages: Unlike protein-based sweeteners (e.g., Thaumatin), this compound’s small molecular size and synthetic structure confer resistance to denaturation during high-temperature processing .
SAR Insights: Minor structural modifications in analogs (e.g., adding hydrophobic groups in Super Aspartame) often introduce bitterness, highlighting this compound’s unique optimization of steric and electronic factors .
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